molecular formula C14H9Cl2NO5 B11110557 2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid

2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid

Cat. No.: B11110557
M. Wt: 342.1 g/mol
InChI Key: ZWPRBBDVCWESEY-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid is a chemical compound with the molecular formula C14H9Cl2NO5 It is known for its unique structure, which includes an amino group, a dichlorophenoxy group, and a terephthalic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid typically involves the reaction of 2,4-dichlorophenol with terephthalic acid derivatives under specific conditions. The process often includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of ester bonds.

    Hydrolysis: Conversion of esters to carboxylic acids.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as nitro, amino, and substituted phenoxy groups.

Scientific Research Applications

2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

IUPAC Name

2-amino-5-(2,4-dichlorophenoxy)terephthalic acid

InChI

InChI=1S/C14H9Cl2NO5/c15-6-1-2-11(9(16)3-6)22-12-5-7(13(18)19)10(17)4-8(12)14(20)21/h1-5H,17H2,(H,18,19)(H,20,21)

InChI Key

ZWPRBBDVCWESEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2C(=O)O)N)C(=O)O

Origin of Product

United States

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